molecular formula C8H16 B089244 trans-2-Octene CAS No. 13389-42-9

trans-2-Octene

Cat. No.: B089244
CAS No.: 13389-42-9
M. Wt: 112.21 g/mol
InChI Key: ILPBINAXDRFYPL-HWKANZROSA-N
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Description

trans-2-Octene is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in two geometric isomers: cis-trans-2-Octene and trans-trans-2-Octene . The double bond in this compound is located between the second and third carbon atoms in the eight-carbon chain. It is a colorless liquid at room temperature and is used in various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that trans-2-Octene undergoes epoxidation with two manganese (III) porphyrin complexes by meta-chloroperbenzoic acid under catalytic reaction conditions in various solvents . This suggests that this compound can participate in biochemical reactions involving enzymes and other biomolecules. The specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.

Cellular Effects

It is known that the properties of Poly(Ethylene-co-octene), a polymer that contains octene units, can influence cell morphology and dimensional stability This suggests that this compound may have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an alkene, this compound can participate in addition reactions, such as the aforementioned epoxidation . This involves the formation of an epoxide ring, which can further react with other molecules. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not currently known.

Metabolic Pathways

It is known that alkenes like this compound can undergo oxidation reactions This suggests that this compound may be involved in metabolic pathways related to oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Octene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum hydrocarbons . This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions: trans-2-Octene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2-Octanone, 2-Octanol

    Hydrogenation: Octane

    Halogenation: 2,3-Dibromo-octane

Scientific Research Applications

trans-2-Octene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into the use of this compound derivatives in drug development and as intermediates in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of polymers, lubricants, and surfactants

Comparison with Similar Compounds

trans-2-Octene can be compared with other alkenes such as:

This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

(E)-oct-2-ene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPBINAXDRFYPL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30872994
Record name (2E)-2-Octene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [MSDSonline], Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Octene
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Vapor Pressure

16.4 [mmHg]
Record name trans-2-Octene
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CAS No.

13389-42-9, 111-67-1, 7642-04-8
Record name trans-2-Octene
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Record name 2-Octene
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Record name 2-Octene, (2E)-
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Record name cis-2-Octene
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Record name 2-Octene
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Record name (2E)-2-Octene
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Record name Oct-2-ene
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Record name 2-OCTENE, (2E)-
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Synthesis routes and methods I

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.12 mmoles of bis-(η5-cyclopentadienyl)titanium dichloride (Cp2TiCl2; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature. 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 14 ml of octane and 4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
Quantity
18.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.12 mmol
Type
catalyst
Reaction Step Two
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20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.25 g of the mixture of 3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene and its oct-3-ene isomer (prepared as described in Example 8) was dissolved in 30 ml of methanol. 0.25 g of anhydrous potassium carbonate was added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then diluted with 150 ml of water, and the solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was subjected to medium pressure liquid chromatography using a Lobar (trade mark) column (size C), eluted with a 1:2 by volume mixture of ethyl acetate and hexane, yielding 0.68 g of the oct-2-ene compound and 0.51 g of the oct-3-ene compound.
[Compound]
Name
mixture
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Octene
Reactant of Route 2
trans-2-Octene
Reactant of Route 3
trans-2-Octene
Reactant of Route 4
trans-2-Octene
Reactant of Route 5
trans-2-Octene
Reactant of Route 6
Reactant of Route 6
trans-2-Octene
Customer
Q & A

Q1: What is the molecular formula and weight of 2-octene?

A1: The molecular formula of 2-octene is C8H16, and its molecular weight is 112.21 g/mol.

Q2: Is 2-octene chiral?

A2: Yes, 2-octene exists as cis (Z) and trans (E) isomers, both of which are chiral. Enthalpy changes upon mixing R- and S-enantiomers of 8-bromo-2,6-dimethyl-2-octene have been studied. []

Q3: What are the key spectroscopic characteristics of 2-octene?

A3: While the provided research papers do not delve deeply into specific spectroscopic data, 2-octene can be characterized by techniques like NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). [, ] These methods allow for the identification and quantification of 2-octene in complex mixtures.

Q4: How does the position of the double bond in octene isomers affect their reactivity in oxidation reactions?

A4: Experimental studies on the high-pressure and temperature oxidation of 1-octene and trans-2-octene reveal that this compound exhibits higher reactivity. [] This difference in reactivity can be attributed to the molecular structure and stability of the respective isomers.

Q5: Can 2-octene be used as a starting material to synthesize other chemicals?

A5: Yes, 2-octene can be oxidized to produce hexanoic acid using a catalyst system comprising H3PW12O40·21H2O and π-C5H5N(CH2)15CH3 with hydrogen peroxide as the oxidant. []

Q6: Is 2-octene involved in any isomerization reactions?

A6: Yes, 2-octene is known to undergo isomerization. One study found that during iron-catalyzed Fischer-Tropsch synthesis, 1-octene-d16 isomerized to both this compound and cis-2-octene. [] Additionally, the isomerization of 1-octene to 2-octene during the dehydration of 1-octanol to 1-(octyloxy)octane has also been observed. []

Q7: What is the role of 2-octene in hydroformylation reactions?

A7: 2-Octene serves as a substrate in hydroformylation reactions, leading to the production of aldehydes. Notably, highly regioselective hydroformylation of 2-octene to linear aldehydes has been achieved using rhodium/tetraphosphine complexes. []

Q8: How does the choice of catalyst system impact the regioselectivity of 2-octene hydroformylation?

A8: Ligand design plays a crucial role in the regioselectivity of 2-octene hydroformylation. For instance, rhodium complexes with wide bite angle ligands, such as those incorporating phosphacyclic moieties, have demonstrated exceptional regioselectivity towards linear aldehydes. [, ]

Q9: Can 2-octene be polymerized?

A9: Yes, 2-octene can undergo both traditional polymerization and monomer-isomerization polymerization using Ziegler-Natta catalysts. [, ] This process results in the formation of branched polymers with unique properties.

Q10: What are the advantages of using α-diimine nickel complexes in the chain-walking polymerization of 2-octene?

A10: α-Diimine nickel complexes, when activated with modified methylaluminoxane (MMAO), enable controlled chain-walking polymerization of 2-octene, yielding polymers with high molecular weight and narrow molecular weight distribution (Mw/Mn < 2). []

Q11: How does the presence of 2-octene in pasture impact the flavor profile of dairy products?

A11: While 2-octene is not typically found in pasture grass, it has been identified in milk and cheese. [] Its presence, likely arising from rumen fermentation processes, can contribute to the distinct flavor profiles of these dairy products.

Q12: Is 2-octene considered an environmental pollutant?

A12: Although not explicitly addressed in the provided research, 2-octene, as a volatile organic compound, may contribute to air pollution. [] Understanding its environmental fate and potential risks is crucial for responsible use and disposal.

Q13: Are there sustainable approaches for the production and utilization of 2-octene?

A13: Research highlights the potential of converting single-use polyethylene waste into valuable hydrocarbons, including 2-octene, through catalytic pyrolysis using modified bentonite catalysts. [] This approach presents a promising avenue for both waste management and sustainable fuel production.

Q14: How is computational chemistry used in understanding the reactivity of 2-octene?

A14: Ab initio calculations have been employed to study the coordination of 1-octene to copper(I) complexes, providing insights into the structural and electronic factors influencing binding strength. [] These computational studies contribute to a deeper understanding of the reactivity and behavior of 2-octene in various chemical environments.

Q15: Can you elaborate on the role of computational chemistry in understanding the stereoselectivity of reactions involving 2-octene derivatives?

A15: Computational methods, particularly molecular mechanics calculations, have been utilized to correlate the enthalpy change upon mixing enantiomers with intermolecular interactions. This approach enhances our understanding of stereoselectivity in reactions involving chiral 2-octene derivatives. []

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